(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride

Description

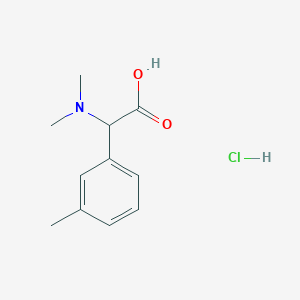

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride (CAS: 1390653-98-1, PubChem CID: 75530745) is an organic salt with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . Its structure comprises a dimethylamino group (-N(CH₃)₂) and a 3-methylphenyl (m-tolyl) group attached to an acetic acid backbone, with a hydrochloric acid counterion . Key identifiers include:

- IUPAC Name: 2-(Dimethylamino)-2-(3-methylphenyl)acetic acid hydrochloride

- Synonyms: 2-(Dimethylamino)-2-(m-tolyl)acetic acid hydrochloride, MFCD26959545

- SMILES: CC1=CC(=CC=C1)C(C(=O)O)N(C)C.Cl

The compound is used in pharmaceutical research, particularly in synthesizing peptidomimetics and bioactive molecules due to its dual functional groups (amino and carboxylic acid) .

Properties

IUPAC Name |

2-(dimethylamino)-2-(3-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJCUXQMLRJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Common solvents include ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with temperature control

Purification: Crystallization or recrystallization to obtain pure product

Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids

Reduction: Reduction reactions can yield amines or alcohols

Substitution: Nucleophilic substitution reactions are common, especially with halides

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Dichloromethane, ethanol, water

Major Products

Oxidation: Carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules

Biology: Investigated for its potential biological activity and interactions with biomolecules

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Signal Transduction: Modulation of intracellular signaling cascades

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogues

2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Difference: Replaces the dimethylamino group with a primary amine (-NH₂) .

- Impact: Reduced steric hindrance and altered pKa (amine group more basic than dimethylamino), affecting solubility and receptor binding .

- Applications : Intermediate in chiral synthesis; less common in drug development due to instability in physiological conditions .

Cyclopentolate Hydrochloride

Dimethylamino-Substituted Derivatives

2-(Dimethylamino)-2-(4-fluorophenyl)acetic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Key Difference : Fluorine atom at the para position of the phenyl ring .

- Impact : Enhanced electronegativity improves membrane permeability and metabolic stability .

- Applications : Explored in CNS-targeted drug candidates due to fluorine’s bioavailability-enhancing properties .

2-(Dimethylamino)-2-(4-bromothiophen-2-yl)acetic Acid Hydrochloride

Ester and Prodrug Derivatives

(p-Methoxyphenoxy)acetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride

Complex Pharmacological Derivatives

Olopatadine Hydrochloride

- Structure: Dibenzoxepin-acetic acid derivative with a dimethylaminopropylidene group .

- Pharmacological Role : Antihistamine with dual H1-receptor antagonism and mast cell stabilization .

- Comparison : The dibenzoxepin moiety provides extended aromaticity, enhancing receptor affinity compared to simpler m-tolyl analogues .

Structural and Functional Analysis Table

Research Findings and Trends

- Bioactivity: Dimethylamino-substituted acetic acids show enhanced binding to G-protein-coupled receptors (GPCRs) compared to amino analogues, attributed to the tertiary amine’s steric and electronic effects .

- Solubility: Hydrochloride salts of these compounds generally exhibit higher aqueous solubility than free bases, critical for intravenous formulations .

- SAR Insights : Fluorine or bromine substitutions on aromatic rings improve metabolic stability and target engagement, as seen in kinase inhibitors .

Biological Activity

(Dimethylamino)(3-methylphenyl)acetic acid hydrochloride, a compound with the molecular formula C11H16ClN, has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Temperature: Room temperature to 50°C

- Solvent: Ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The proposed mechanisms include:

- Receptor Binding: It may act as a ligand for neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering physiological processes.

- Signal Transduction Modulation: It may affect intracellular signaling cascades, impacting cellular responses to external stimuli.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various monomeric alkaloids, this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

In cytotoxicity assays, this compound has shown varying degrees of effectiveness against different cancer cell lines. A notable study evaluated its effects on several tumor types, indicating potential antiproliferative properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight its potential as an anticancer agent and warrant further exploration into its mechanisms of action and therapeutic applications .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi, confirming its broad-spectrum activity. -

Cytotoxicity Assessment:

In vitro studies have assessed the cytotoxic effects on human cancer cell lines, demonstrating a dose-dependent response that suggests potential utility in cancer treatment protocols. -

Pharmacological Profiling:

The compound has been profiled for its pharmacological properties, revealing interactions with key metabolic enzymes and receptors that could mediate its biological effects.

Q & A

Basic Question: What are the common synthetic routes for (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer:

A widely used approach involves carbodiimide-mediated coupling, leveraging reagents like 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-(Dimethylaminopyridine) (DMAP) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF) . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of starting materials. Post-reaction, purification typically employs recrystallization from ethanol/water mixtures or column chromatography.

Advanced Question: How can researchers optimize reaction parameters to mitigate side reactions during synthesis?

Methodological Answer:

Side reactions, such as racemization or over-activation of carboxylic intermediates, can be minimized by:

- Temperature Control: Maintaining reactions at 0–4°C during coupling steps to reduce unwanted nucleophilic substitutions .

- Stoichiometric Adjustments: Using sub-stoichiometric DMAP (0.1–0.2 equiv.) to suppress base-induced degradation .

- Additive Screening: Incorporating additives like hydroxybenzotriazole (HoBt) to stabilize active esters and improve coupling efficiency .

Advanced optimization may involve design-of-experiments (DoE) models to evaluate interactions between solvent polarity, temperature, and reagent ratios .

Basic Question: What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR in DO or DMSO-d to confirm the dimethylamino and arylacetic acid moieties. Deuterium exchange experiments can identify labile protons (e.g., NH or OH groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%). Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify the molecular ion peak [M+H] .

Advanced Question: How can researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or MS data may arise from solvation effects, counterion interactions, or polymorphic forms. To resolve these:

- Standardized Solvent Systems: Compare spectra acquired in identical solvents (e.g., DO vs. DMSO-d) .

- Counterion Analysis: Perform ion chromatography or conductometric titration to confirm hydrochloride stoichiometry .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation and clarifies protonation states .

Basic Question: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

The hydrochloride salt is hygroscopic and prone to hydrolysis under alkaline conditions. Recommended practices include:

- Storage: In airtight containers under nitrogen at −20°C, with desiccants like silica gel .

- Stability Monitoring: Accelerated degradation studies (40°C/75% relative humidity) over 4–6 weeks, analyzed via HPLC to track decomposition products (e.g., free acid or dimethylamine) .

Advanced Question: What strategies are effective in identifying and quantifying synthetic impurities?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, or oxidative stress (HO) to generate impurities, followed by LC-MS/MS for structural elucidation .

- Impurity Profiling: Use charged aerosol detection (CAD) or evaporative light scattering detectors (ELSD) for non-UV-active byproducts .

- Quantitative NMR (qNMR): Employ internal standards (e.g., maleic acid) to quantify residual solvents or unreacted intermediates .

Basic Question: How can researchers evaluate the compound’s solubility for in vitro assays?

Methodological Answer:

- Shake-Flask Method: Dissolve the compound in buffered solutions (pH 1.2–7.4) at 25°C, followed by filtration and UV spectrophotometry to determine saturation solubility .

- Co-Solvent Screening: Test solubility enhancers like polyethylene glycol 400 (PEG-400) or cyclodextrins using phase-solubility diagrams .

Advanced Question: What in silico tools are suitable for predicting biological activity or metabolic pathways?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholine esterase, given structural similarities to meclofenoxate .

- ADMET Prediction: Tools like SwissADME or ProTox-II can estimate permeability, cytochrome P450 interactions, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.